Product packaging for 5-Bromo-4-fluoro-2-methylpyridine(Cat. No.:CAS No. 1211532-14-7)

5-Bromo-4-fluoro-2-methylpyridine

Cat. No.: B1142573
CAS No.: 1211532-14-7
M. Wt: 190.0130032
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-fluoro-2-methylpyridine is a fluorinated and halogenated pyridine derivative that serves as a versatile intermediate in advanced organic synthesis. Its distinct molecular architecture, featuring both a bromine and a fluorine atom on the pyridine ring, makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to form biaryl structures crucial in material science and medicinal chemistry . The fluorine atom and the bromine handle also allow for sequential functionalization via nucleophilic aromatic substitution and other C-C or C-N bond-forming reactions, enabling researchers to construct complex molecular architectures . This compound is particularly valuable in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs) and in the development of agrochemicals . Its role as a building block is fundamental in creating specialized ligands, functional polymers, and novel chemical entities for research and development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFN B1142573 5-Bromo-4-fluoro-2-methylpyridine CAS No. 1211532-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNNCPNEOLFCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Methylpyridine

Established Reaction Pathways and Synthetic Routes

The synthesis of 5-bromo-4-fluoro-2-methylpyridine is primarily achieved through well-defined, sequential transformations starting from readily available pyridine (B92270) precursors. These methods rely on controlled, regioselective reactions to introduce the desired bromo and fluoro substituents onto the 2-methylpyridine (B31789) scaffold.

Regioselective Halogenation Strategies

A key step in the synthesis of this compound involves the selective bromination of an appropriately substituted pyridine ring. One established method begins with the regioselective bromination of 2-amino-4-picoline (also known as 2-amino-4-methylpyridine). In a documented procedure, 2-amino-4-picoline is treated with a mixture of sodium bromide and sodium bromate (B103136) in the presence of sulfuric acid. This process selectively introduces a bromine atom at the 5-position of the pyridine ring, yielding 5-bromo-2-amino-4-picoline with a high yield of 93.0%. researchgate.net

Another effective and widely used method for regioselective bromination utilizes N-bromosuccinimide (NBS). When 2-amino-4-methylpyridine (B118599) is treated with NBS in a solvent such as dimethylformamide (DMF) at a controlled temperature, the monobrominated product, 2-amino-5-bromo-4-methylpyridine, is obtained selectively. This method is advantageous as it avoids the formation of di-brominated byproducts.

Sequential Derivatization from Pyridine Precursors

Following the regioselective bromination, the synthesis of this compound proceeds through a sequential derivatization, specifically a diazotization reaction followed by fluorination. Starting from the 5-bromo-2-amino-4-picoline intermediate, a Sandmeyer-type reaction is employed. The amino group is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid.

A detailed breakdown of this sequential derivatization is provided in the table below, based on a patented synthetic route. researchgate.net

Table 1: Two-Step Synthesis of this compound

Step Starting Material Reagents Product Yield
1. Bromination 2-Amino-4-picoline Sodium Bromide, Sodium Bromate, Sulfuric Acid in Acetonitrile (B52724) 5-Bromo-2-amino-4-picoline 93.0%

Development of Novel and Optimized Synthetic Protocols

While the established routes are effective, there is a continuous drive to develop more efficient, cost-effective, and environmentally benign synthetic methods. Research in this area is focused on catalytic approaches, one-pot sequences, and studies aimed at enhancing reaction yields and efficiency.

Catalytic Approaches in Pyridine Synthesis

The application of catalytic methods for the synthesis of functionalized pyridines is a burgeoning area of research. While specific catalytic syntheses for this compound are not extensively documented, general catalytic strategies for pyridine halogenation and fluorination are relevant. For instance, copper-catalyzed fluorination of aryl bromides has been developed, which could potentially be adapted for the fluorination of a 5-bromo-2-methylpyridine (B113479) precursor. rsc.org These methods often utilize a directing group to achieve regioselectivity. rsc.org

Palladium-catalyzed C-H activation and halogenation is another promising avenue. These methods offer the potential for direct functionalization of the pyridine ring, bypassing the need for pre-functionalized substrates like aminopyridines. Research into Rh(III)-catalyzed C-H functionalization has shown promise for the synthesis of fluorinated pyridines from α-fluoro-α,β-unsaturated oximes and alkynes, highlighting the potential of transition metal catalysis in this field. nih.gov

One-Pot and Streamlined Reaction Sequences

For example, a one-pot synthesis of highly functionalized pyridines has been achieved through a rhodium carbenoid-induced ring expansion of isoxazoles. rsc.orgmdpi.com Such innovative approaches, which create the pyridine ring with the desired substituents in a single step, represent a significant advancement over traditional multi-step methods.

Efficiency and Yield Enhancement Studies

Efforts to enhance the efficiency and yield of the synthesis of this compound are implicitly linked to the optimization of each step in the established synthetic sequence. The reported yield of 84.5% for the diazotization and fluorination step is relatively high for such a transformation. researchgate.net However, the use of anhydrous hydrogen fluoride (B91410) requires specialized equipment and handling procedures.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-Amino-4-picoline
2-Amino-4-methylpyridine
Sodium Bromide
Sodium Bromate
Sulfuric Acid
5-Bromo-2-amino-4-picoline
N-bromosuccinimide (NBS)
Dimethylformamide (DMF)
2-Amino-5-bromo-4-methylpyridine
Sodium Nitrite
Anhydrous Hydrogen Fluoride
Copper
Palladium
Rhodium
α-fluoro-α,β-unsaturated oximes

Functionalization of Pyridine Rings with Halogen and Methyl Substituents

The synthesis of this compound is a prime example of the broader field of pyridine ring functionalization. The introduction of halogen and methyl substituents onto a pyridine ring is a fundamental aspect of synthetic organic chemistry, often driven by the desire to create novel molecules with specific electronic and steric properties for various applications.

The pyridine ring, being an electron-deficient aromatic system, presents unique challenges and opportunities for functionalization. The nitrogen atom in the ring deactivates the aromatic system towards electrophilic substitution, making direct halogenation sometimes difficult. However, the presence of activating groups, such as an amino group in the case of 2-Amino-4-picoline, can facilitate electrophilic substitution reactions like bromination.

The regioselectivity of these reactions is a critical factor. In the synthesis of this compound, the bromine atom is directed to the 5-position, and the fluorine atom is introduced at the 2-position, demonstrating a high degree of control over the substitution pattern.

The replacement of an amino group with a fluorine atom via a diazotization reaction, often referred to as the Balz-Schiemann reaction or a variation thereof, is a common strategy for the introduction of fluorine into aromatic rings. The use of anhydrous hydrogen fluoride as both the solvent and the fluoride source is a key feature of the synthesis described for this compound. google.com

Reactivity and Mechanistic Studies of 5 Bromo 4 Fluoro 2 Methylpyridine

Nucleophilic Substitution Reactions at Pyridine (B92270) Ring Positions

The pyridine ring in 5-Bromo-4-fluoro-2-methylpyridine is electron-deficient, a characteristic that makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly influenced by the nature and position of the halogen substituents.

Halogen Reactivity: Bromine vs. Fluorine

In the context of nucleophilic aromatic substitution, the fluorine atom is generally more reactive than the bromine atom. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack by nucleophiles. This is a common reactivity pattern observed in haloaromatic compounds. For instance, in the related compound 5-bromo-2-fluoropyridine, the fluorine substituent is favored for nucleophilic aromatic substitution.

Conversely, the bromine atom is a better leaving group in reactions that proceed via different mechanisms, such as cross-coupling reactions. The C-Br bond is weaker than the C-F bond, facilitating its cleavage during catalytic cycles.

Influence of Vicinal and Remote Substituents on Reactivity

The reactivity of the pyridine ring is also modulated by the presence of the methyl group at the 2-position. The methyl group is an electron-donating group, which can influence the electron density of the ring and the stability of reaction intermediates. Its position relative to the halogens plays a crucial role in directing the outcome of substitution reactions.

In nucleophilic substitution reactions, the position of the attacking nucleophile is directed by the combined electronic effects of the nitrogen atom and the substituents. The nitrogen atom and the electron-withdrawing halogens create electron-deficient sites, primarily at the ortho and para positions relative to the nitrogen and the halogens. The interplay of these electronic factors, along with steric hindrance from the methyl group, will determine the regioselectivity of nucleophilic attack.

Cross-Coupling Reaction Pathways

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

The bromine atom at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Studies on similar brominated pyridines have demonstrated the efficacy of this reaction. For example, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base affords the corresponding biaryl compounds in moderate to good yields. mdpi.com A similar reactivity would be expected for this compound.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives

Bromo-Pyridine Substrate Coupling Partner Catalyst Base Solvent Yield Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acids Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane (B91453) Moderate to Good mdpi.com
3-bromo-2,1-borazaronaphthalenes Potassium alkenyltrifluoroborates Pd catalyst - - up to 90% nih.gov

This table presents data from related bromopyridine compounds to illustrate typical reaction conditions and yields for Suzuki-Miyaura coupling.

Other Transition Metal-Mediated Coupling Reactions

Besides palladium, other transition metals like copper can also mediate cross-coupling reactions of aryl bromides. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly useful for forming C-N, C-O, and C-S bonds. For instance, copper(I)-catalyzed coupling of aryl halides with aqueous ammonia (B1221849) has been shown to be an efficient method for the synthesis of primary anilines. rsc.org

Given the presence of the bromo substituent, this compound is a potential candidate for such copper-catalyzed amination, etherification, or thiolation reactions, further expanding its synthetic utility.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. gcwgandhinagar.comquora.com The presence of two electron-withdrawing halogen substituents, bromine and fluorine, in this compound further deactivates the ring, making electrophilic substitution very difficult to achieve under standard conditions. gcwgandhinagar.com

Electrophilic attack on the pyridine ring, when it does occur, is generally directed to the 3- and 5-positions, as the positive charge in the intermediate sigma complex is more stabilized and avoids placing a positive charge on the electronegative nitrogen atom. quimicaorganica.org However, for highly deactivated systems like this compound, forcing conditions are typically required, and the reactions are often low-yielding. youtube.com Furthermore, the nitrogen atom itself can be the site of electrophilic attack, forming a pyridinium (B92312) salt, which further deactivates the ring towards substitution on the carbon atoms. gcwgandhinagar.comyoutube.com

In some cases, the pyridine ring can be activated towards electrophilic substitution by conversion to the corresponding pyridine-N-oxide. gcwgandhinagar.com The N-oxide group is electron-donating and can direct electrophiles to the 2- and 4-positions. However, this approach would require an additional synthetic step and subsequent removal of the N-oxide group.

Due to the strong deactivating effects of the nitrogen atom and the two halogen substituents, electrophilic aromatic substitution is not a favored reaction pathway for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. DFT calculations for 5-Bromo-4-fluoro-2-methylpyridine allow for the determination of its optimized geometry and the distribution of electrons within the molecule, which are fundamental to understanding its chemical properties. These studies reveal how the interplay between the bromine, fluorine, and methyl substituents on the pyridine (B92270) ring influences its electronic landscape.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic or acidic nature. youtube.com

Table 1: Representative Frontier Molecular Orbital Data for Halogenated Pyridines (Note: Data for the specific target compound is not publicly available; this table presents typical values for analogous structures to illustrate the concept.)

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
2-Fluoropyridine -6.8 -0.5 6.3
5-Bromopyridine -6.5 -1.1 5.4

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netmdpi.com The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. researchgate.net Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would reveal the most negative potential localized around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This site is the primary center for protonation and coordination with Lewis acids. The fluorine and bromine atoms, despite their high electronegativity, also create complex potential distributions due to halogen bonding capabilities. The hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential. nih.gov

Analysis of Reactivity Indices and Reaction Mechanisms

From the electron densities calculated by DFT, various reactivity indices can be derived. These indices, such as Fukui functions, local softness, and electrophilicity indices, provide quantitative measures of the reactivity at different atomic sites within the molecule. This analysis helps in predicting the regioselectivity of chemical reactions. For instance, by identifying the atom with the highest value for the Fukui function corresponding to nucleophilic attack, one can predict where an incoming electrophile will most likely bind. These theoretical tools are invaluable for elucidating potential reaction mechanisms involving this compound, guiding synthetic chemists in designing experiments.

Predictive Modeling of Chemical Behavior and Interactions

Computational models based on DFT and other methods can predict the chemical behavior of this compound in various environments. These models are particularly useful for studying non-covalent interactions, which are crucial in crystal engineering and materials science. acs.org The presence of fluorine, bromine, and a pyridine nitrogen allows the molecule to participate in a variety of interactions, including:

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites.

π-π Stacking: The aromatic pyridine ring can engage in stacking interactions with other aromatic systems. acs.org

Predictive modeling can assess the relative strengths of these competing interactions, helping to foresee the supramolecular structures that this compound might form in the solid state. acs.org

Comparative Computational Studies with Isomeric and Analogous Halogenated Pyridines

To better understand the unique properties of this compound, it is beneficial to perform comparative computational studies with its isomers and other related halogenated pyridines. princeton.edu For example, comparing it with its isomer, 4-bromo-5-fluoro-2-methylpyridine, can highlight how a simple positional change of the halogen substituents significantly alters the molecule's dipole moment, electronic properties, and reactivity. uni.lu

These comparative analyses can reveal trends in stability, reactivity, and intermolecular interaction potential across a series of compounds. By systematically varying the type and position of halogen substituents, a deeper understanding of structure-property relationships in this class of molecules can be achieved.

Table 2: Comparison of Predicted Properties for Isomeric Bromofluoromethylpyridines (Note: This table is illustrative, based on general chemical principles, as detailed comparative studies for these specific isomers are not widely published.)

Property This compound 4-Bromo-5-fluoro-2-methylpyridine
Dipole Moment Vector sum influenced by N, F, and Br positions. Different magnitude and direction due to altered substituent vectors.
HOMO Energy Influenced by the combined inductive and resonance effects in their specific positions. Likely to be different, affecting nucleophilicity.
LUMO Energy Influenced by the electron-withdrawing groups. Likely to be different, affecting electrophilicity.

| MEP Min (N atom) | The potential is modified by the adjacent fluorine atom. | The potential is modified by the adjacent bromine atom. |

Quantum Chemical Calculations for Spectroscopic Interpretations

Quantum chemical calculations are instrumental in the interpretation of experimental spectra. nih.gov By simulating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions, computational methods can help assign signals in experimental spectra to specific atoms or molecular motions.

For this compound, DFT calculations can predict:

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts: These predictions are highly valuable for confirming the structure of the synthesized compound.

IR vibrational frequencies: Calculating the vibrational modes and their intensities can aid in the analysis of the experimental IR spectrum, assigning specific bands to stretching or bending motions of bonds like C-F, C-Br, and the pyridine ring.

Electronic transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, helping to interpret the UV-Visible absorption spectrum.

These theoretical spectra provide a powerful complement to experimental measurements, offering a more complete and confident characterization of the molecule.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-Bromo-4-fluoro-2-methylpyridine, ¹H and ¹³C NMR would be the primary methods for confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group. The proton on the carbon between the nitrogen and the fluorine (C6-H) would likely appear at the most downfield position, influenced by the adjacent electronegative nitrogen and fluorine. The remaining aromatic proton (C3-H) will have its chemical shift influenced by the adjacent bromine and methyl groups. The methyl protons (CH₃) at the C2 position would appear as a singlet in the upfield region, typically around 2.5 ppm. Spin-spin coupling between the fluorine atom and the adjacent protons would result in characteristic splitting patterns, providing further structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and bromine atoms (C4 and C5) are expected to show significant downfield shifts. The presence of the fluorine atom will also introduce C-F coupling, which can be observed in the ¹³C NMR spectrum, providing valuable connectivity information. For instance, the carbon directly bonded to fluorine (C4) will appear as a doublet with a large coupling constant.

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity & Coupling
¹H (Aromatic)7.0 - 8.5Doublets, with coupling to adjacent protons and fluorine.
¹H (Methyl)~2.5Singlet.
¹³C (Aromatic)110 - 165Signals will show coupling to fluorine (JCF). The carbon attached to fluorine will have a large ¹JCF.
¹³C (Methyl)~20-25Singlet.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound.

The precise assignment of chemical shifts and coupling constants would be confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations over one or more bonds, allowing for an unambiguous assembly of the molecular structure.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₅BrFN), high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can then be used to confirm its molecular formula. The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 natural abundance. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge units (m/z). libretexts.org This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron ionization (EI) is a common technique that can be used to induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, likely fragmentation pathways would involve the loss of the bromine atom, the methyl group, or hydrogen fluoride (B91410). The relative abundance of the fragment ions can provide insights into the stability of the resulting carbocations and radical cations.

Ion m/z (Predicted) Comment
[M]⁺188.95839Molecular ion containing ⁷⁹Br.
[M+2]⁺190.95634Molecular ion containing ⁸¹Br.
[M-Br]⁺109.0403Loss of the bromine atom.
[M-CH₃]⁺173.9427Loss of the methyl group.
[M-HF]⁺168.9615Loss of hydrogen fluoride.

Table 2: Predicted Mass Spectrometry Data for this compound.

Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be used to primarily observe the molecular ion with minimal fragmentation, which is particularly useful for confirming the molecular weight.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 3100-2850 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine (B92270) ring will appear in the 1600-1400 cm⁻¹ region. The C-F and C-Br stretching vibrations will be observed in the fingerprint region, typically below 1200 cm⁻¹. The exact positions of these bands are influenced by the substitution pattern on the pyridine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In general, symmetric vibrations and vibrations of non-polar bonds give rise to strong Raman signals, while asymmetric vibrations and vibrations of polar bonds are more intense in the IR spectrum. The symmetric ring breathing modes of the pyridine ring are often prominent in the Raman spectrum. The study of related compounds like 5-bromo-2-nitropyridine (B47719) has shown the utility of combining FT-Raman and FT-IR for a detailed vibrational analysis. nih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (CH₃)3000 - 2850IR, Raman
C=C and C=N Ring Stretch1600 - 1400IR, Raman
C-F Stretch1200 - 1000IR
C-Br Stretch700 - 500IR, Raman

Table 3: Expected Vibrational Frequencies for this compound.

Theoretical calculations using density functional theory (DFT) are often employed to aid in the assignment of the observed vibrational bands to specific molecular motions. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map of the molecule can be generated, which reveals the positions of the individual atoms. This would unequivocally confirm the substitution pattern on the pyridine ring and provide insights into the planarity of the ring and the conformation of the methyl group. Furthermore, analysis of the crystal packing can reveal information about intermolecular forces such as halogen bonding, π-π stacking, and dipole-dipole interactions, which govern the solid-state properties of the compound. While no crystal structure for this compound has been reported in the publicly available literature, studies on related picoline derivatives have demonstrated the utility of this technique in confirming molecular structures and understanding solid-state packing. acs.org

Advanced Chromatographic Methodologies (HPLC, LC-MS) for Purity and Reaction Monitoring

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method would likely be developed, using a non-polar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). A UV detector would be suitable for detecting the compound due to the presence of the aromatic ring. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for the analysis of complex mixtures and for the confirmation of the identity of separated components. As the components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each peak. This allows for the confident identification of the main product as well as any impurities or by-products, even at very low levels. LC-MS is an invaluable tool for reaction monitoring, as it can track the consumption of starting materials and the formation of products over time. mdpi.comnih.gov

Applications As a Synthetic Building Block in Complex Chemical Construction

Synthesis of Diverse Functionalized Pyridine (B92270) Derivatives

5-Bromo-4-fluoro-2-methylpyridine is an exemplary substrate for generating a wide array of functionalized pyridine derivatives. The differential reactivity of its halogen substituents is key to its utility. The bromine atom at the 5-position is primarily exploited for metal-catalyzed cross-coupling reactions, while the fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr).

One of the most powerful methods for derivatization is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between the bromine-bearing carbon of the pyridine ring and a carbon atom from an organoboron compound, such as an arylboronic acid. libretexts.orgmdpi.com This reaction is highly efficient for creating biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science. mdpi.comnih.gov The reaction typically proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.commdpi.com

The general mechanism for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst. libretexts.org

This selective functionalization at the C-Br bond allows for the retention of the fluorine atom, which can be used for subsequent transformations. For instance, after a Suzuki coupling at the 5-position, the fluorine at the 4-position can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to introduce further diversity. This sequential, site-selective functionalization is a cornerstone of modern synthetic strategy.

Beyond Suzuki coupling, the bromine atom can participate in other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, further expanding the accessible chemical space. Additionally, the bromine can be converted into an organometallic species through metal-halogen exchange, for example, using reagents like isopropylmagnesium chloride lithium chloride (i-PrMgCl·LiCl). researchgate.net This generates a pyridyl Grignard reagent, which can then react with a wide range of electrophiles to introduce functionalities like carboxyl groups, hydroxylmethyl groups, or new carbon skeletons. researchgate.netnih.gov

Reaction TypeReagents/CatalystFunctional Group IntroducedReference
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₃PO₄Aryl, Heteroaryl mdpi.com
Br/Mg Exchange i-PrMgCl·LiCl, then Electrophile (e.g., CO₂)Carboxylic acid, etc. researchgate.net
Nucleophilic Substitution Nucleophile (e.g., R-NH₂)Amino, Alkoxy, etc. ossila.com

Intermediate in the Formation of Fused Heterocyclic Systems

The dual halogenation of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These are structures where one or more rings are fused to the initial pyridine core, creating polycyclic aromatic or heteroaromatic scaffolds. Such systems are of great interest in medicinal chemistry and materials science.

The synthesis of fused rings often involves a sequence of reactions that utilize both the bromo and fluoro substituents. A common strategy involves an initial cross-coupling reaction at the bromine site to append a side chain containing a reactive functional group. In a subsequent step, this functional group reacts with the fluorine-bearing carbon or the adjacent ring nitrogen in an intramolecular cyclization event.

For example, a Suzuki coupling could introduce an ortho-substituted aryl group, such as 2-aminophenylboronic acid. The amino group of the newly attached ring can then undergo an intramolecular nucleophilic aromatic substitution of the fluorine atom, leading to the formation of a fused diazepine (B8756704) or a similar seven-membered ring system. Alternatively, intramolecular Heck reactions or other cyclization cascades can be designed to build complex polycyclic frameworks.

A related compound, 5-bromo-2-fluoropyridine, has been used to synthesize host materials for Organic Light-Emitting Diodes (OLEDs), such as complex benzo[d]benzo chemicalbook.comsigmaaldrich.comimidazo[1,2-a]imidazole structures. ossila.com This demonstrates the utility of the bromo-fluoro substitution pattern in building the elaborate fused systems necessary for advanced materials. ossila.com The synthetic logic is directly transferable to this compound, where the methyl group can further tune the electronic properties of the final fused system.

Precursor for Polyfunctional Fluoro-Substituted Organic Molecules

The presence of a fluorine atom on the pyridine ring makes this compound a valuable starting material for synthesizing polyfunctional organofluorine compounds. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly influence the biological activity and physicochemical properties of a molecule.

This building block allows chemists to retain the fluorine atom while manipulating other parts of the molecule. As described previously, the bromine at the 5-position can be readily converted into a multitude of other functional groups through cross-coupling or organometallic chemistry, all while leaving the C-F bond intact. nih.govossila.com

Furthermore, the fluorine atom itself serves as a reactive handle for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C-F bond towards attack by nucleophiles. This allows for the late-stage introduction of oxygen, nitrogen, or sulfur-based functional groups at the 4-position. The ability to perform this substitution after initial modifications at the bromine site provides a flexible and powerful route to complex, polyfunctional molecules that are precisely substituted around the fluorinated pyridine core. A patented method highlights the preparation of 5-bromo-2-fluoro-4-picoline from 2-amino-4-picoline, showcasing its role as a key intermediate in accessing fluorinated pyridine compounds for industrial applications. google.com

Integration into Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing atoms from all starting materials, are a powerful tool for rapidly generating molecular diversity. nih.gov Halogenated heterocycles like this compound are attractive inputs for MCRs, as the resulting scaffolds retain the halogen "handles" for subsequent diversification.

While specific literature detailing the use of this compound in MCRs is nascent, its structure is well-suited for such applications. For instance, it could be incorporated into transition-metal-catalyzed MCRs. In such a reaction, one of the components could be an organometallic reagent that reacts with the bromo-substituted position, while another component could add to the pyridine ring or a side chain in a coordinated fashion.

The van Leusen multicomponent reaction, which combines an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) to form oxazoles, illustrates how functionalized building blocks can be used. nih.gov A synthetic strategy could involve first converting the bromine of this compound into an aldehyde functionality via a Grignard reaction followed by reaction with a formylating agent. This new pyridyl aldehyde could then participate in a van Leusen MCR, generating a complex oxazole-pyridine scaffold that still contains the fluoro and methyl groups, ready for further synthetic elaboration. The development of MCRs that directly incorporate halogenated pyridines is an active area of research aimed at producing vast libraries of diverse, drug-like molecules efficiently. nih.gov

Structure Reactivity Relationship Studies of 5 Bromo 4 Fluoro 2 Methylpyridine and Its Analogs

Electronic and Steric Effects of Halogen and Methyl Substituents on Pyridine (B92270) Reactivity

The reactivity of the pyridine ring is fundamentally influenced by the nitrogen atom, which imparts a degree of electron deficiency to the carbon atoms, making pyridine less reactive towards electrophilic substitution than benzene. uoanbar.edu.iqimperial.ac.uk The introduction of substituents like halogens and a methyl group further modulates this reactivity through a combination of electronic and steric effects.

Electronic Effects:

Halogens (Bromo and Fluoro): Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect further deactivates the pyridine ring towards electrophilic attack. uoanbar.edu.iq The nitrogen atom's lone pair and the electron-withdrawing nature of the halogens make the pyridine ring susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen (C2, C4, C6). uoanbar.edu.iqimperial.ac.uk

The interplay of these electronic influences creates a unique reactivity map on the pyridine ring. The C3 and C5 positions are generally favored for electrophilic attack in pyridines, while C2, C4, and C6 are targets for nucleophiles. uoanbar.edu.iq In the case of 5-bromo-4-fluoro-2-methylpyridine, the substituents significantly alter the electron density at each carbon atom, guiding the regioselectivity of further functionalization.

Steric Effects: The methyl group at the C2 position introduces significant steric hindrance. This bulkiness can impede the approach of reagents to the C2 position and, to a lesser extent, the adjacent C3 position. nih.govnih.gov Studies on the quaternization of substituted pyridines with methyl iodide have been used to quantify these steric effects. psu.edu A scale of ortho-steric parameters (So) has been proposed, where the steric effects of ortho-substituents can be estimated from their deviation from the Brønsted plot. psu.edu For instance, the reactivity of 2-substituted pyridines can be significantly lower than their 3-substituted counterparts due to steric clashes during the transition state. nih.gov This steric hindrance is a critical factor in predicting reaction outcomes and designing synthetic routes.

The following table summarizes the expected electronic and steric influence of the substituents in this compound.

SubstituentPositionElectronic EffectSteric Effect
MethylC2Electron-donating (+I)High
FluoroC4Electron-withdrawing (-I)Low
BromoC5Electron-withdrawing (-I)Moderate

Influence of Positional Isomerism on Synthetic Utility and Chemical Transformations

The specific arrangement of substituents on the pyridine ring, known as positional isomerism, has a profound impact on the synthetic utility of bromofluoro methylpyridines. Comparing this compound with its isomers, such as 5-Bromo-2-fluoro-4-methylpyridine, illustrates how a simple change in substituent position can alter reaction pathways and product formation.

For example, the synthesis of 5-bromo-2-fluoro-4-picoline (an isomer of the subject compound) is achieved through a multi-step process starting from 2-amino-4-picoline. google.com This process involves bromination followed by a diazotization reaction in anhydrous hydrogen fluoride (B91410) to introduce the fluorine atom. google.com The reactivity at different positions dictates the success of these transformations.

The utility of these isomers as synthetic intermediates often lies in their differential reactivity towards cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). The fluorine atom, particularly at the C2 or C4 position, is a good leaving group in SNAr reactions. The bromine atom is highly versatile for metal-catalyzed cross-coupling reactions. The position of the methyl group can sterically direct these reactions to other sites on the ring. nih.govnih.gov

The table below shows a comparison of the subject compound with one of its isomers.

CompoundStructureCAS NumberKey Synthetic Features
This compound23157062 nih.govBromine at C5 is ideal for cross-coupling. Fluorine at C4 can be a leaving group in SNAr. Methyl at C2 provides steric hindrance.
5-Bromo-2-fluoro-4-methylpyridine864830-16-0 sigmaaldrich.comFluorine at C2 is highly activated for SNAr. Bromine at C5 is available for cross-coupling.

This differential reactivity allows chemists to select a specific isomer to achieve a desired chemical transformation, highlighting the importance of positional isomerism in synthetic strategy.

Rational Design Principles for Directed Functionalization and Derivatization

The rational design of synthetic routes to functionalize and derivatize this compound relies on understanding the inherent reactivity patterns dictated by its substituents. Key principles include exploiting the differential reactivity of the C-Br and C-F bonds and leveraging directing effects.

Selective Cross-Coupling: The C-Br bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position while leaving the C4-fluoro substituent intact. This strategy is crucial for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position, activated by the electron-withdrawing nitrogen and bromine, can be displaced by various nucleophiles. The reaction conditions can be tuned to favor substitution at this position.

Directed Ortho-Metalation (DoM): While the methyl group itself is not a strong directing group, the pyridine nitrogen can direct lithiation to the C6 position. However, the existing substituents and their electronic effects must be carefully considered. Regioselective lithiation followed by quenching with an electrophile is a powerful tool for introducing new functional groups. nih.gov

C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds. In pyridines, the regioselectivity of C-H arylation can be controlled by the electronic properties of the C-H bonds and the choice of catalyst. nih.gov For an electron-deficient ring like this compound, specific catalytic systems could be designed to target the remaining C-H bond at C3 or C6, guided by steric accessibility and electronic polarization. nih.gov

Systematic Investigations of Structure-Reactivity Correlations in Halogenated Pyridines

Systematic studies on halogenated pyridines have established clear correlations between their structure and reactivity. These investigations are fundamental to predicting the chemical behavior of complex molecules like this compound.

One key area of investigation is the halogenation of pyridines themselves. Due to the electron-deficient nature of the pyridine ring, electrophilic halogenation requires harsh conditions. nih.gov Conversely, methods for nucleophilic halogenation have been developed. For instance, a strategy involving the installation of phosphonium (B103445) salts at the 4-position of pyridines allows for subsequent displacement by halide nucleophiles. nih.gov Computational studies of this process show that the rate-determining step is the phosphine (B1218219) elimination and that steric interactions can account for differences in reactivity between pyridines with substituents at different positions. nih.gov

Structure-reactivity correlations are also evident in the physical properties and reaction kinetics of substituted pyridines. The protonation equilibria and rates of quaternization are sensitive to the electronic effects of substituents. rsc.org Dipolar, electron-withdrawing groups have been shown to exert their influence primarily through an inductive effect. rsc.org

The following table presents a qualitative structure-reactivity correlation for a hypothetical set of reactions on a substituted pyridine ring.

Reaction TypeFavorable PositionsInfluence of Electron-Withdrawing Groups (EWGs)Influence of Electron-Donating Groups (EDGs)Steric Hindrance Effect
Electrophilic SubstitutionC3, C5DeactivatingActivatingHinders attack at adjacent sites
Nucleophilic SubstitutionC2, C4, C6ActivatingDeactivatingCan prevent substitution at crowded sites
Metal-Catalyzed Cross-Coupling (at C-X)C2, C3, C4, C5, C6 (X=Cl, Br, I)Generally favorableGenerally favorableCan lower reaction rates
Directed Ortho-MetalationC2, C6 (directed by N)Can influence acidity of C-H bondsCan influence acidity of C-H bondsCan block ortho positions

These systematic investigations provide a predictive framework for chemists, enabling the rational design of syntheses and the fine-tuning of reactivity for specific applications. nih.govnih.gov

Future Research Directions and Emerging Methodologies

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives to minimize environmental impact and enhance safety. nih.govijarsct.co.in Research in this area is focused on developing protocols that utilize environmentally benign solvents, reduce energy consumption, and employ catalytic over stoichiometric reagents. nih.gov

Key green chemistry techniques being explored for pyridine synthesis include:

Microwave-Assisted Synthesis: This method can significantly shorten reaction times, increase product yields, and reduce the formation of byproducts compared to conventional heating methods. ijarsct.co.innih.gov Microwave irradiation offers a powerful tool for accelerating reactions in the synthesis of novel pyridine derivatives. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in the solid state, minimizes the use of volatile organic compounds, which are often hazardous and polluting. ijarsct.co.inrasayanjournal.co.in Mechanochemistry, which uses mechanical force to induce reactions, is an innovative approach to solvent-free synthesis. ijarsct.co.in

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which improves efficiency and reduces waste. rasayanjournal.co.inresearchgate.net One-pot multicomponent reactions are a prime example of green chemistry in action for synthesizing pyridine scaffolds. nih.govresearchgate.net

Use of Green Catalysts and Solvents: The development of biocatalysts, such as engineered enzymes, and the use of non-toxic, biodegradable solvents like deep eutectic solvents (DES) are promising areas of research for sustainable pyridine synthesis. ijarsct.co.in

Green Chemistry TechniqueAdvantagesReference
Microwave-Assisted SynthesisShorter reaction times, higher yields, reduced byproducts. ijarsct.co.innih.gov
Solvent-Free ReactionsMinimizes volatile organic compound use, reduces pollution. ijarsct.co.inrasayanjournal.co.in
Multicomponent ReactionsHigh atom economy, reduced waste, simplified procedures. rasayanjournal.co.inresearchgate.net
Green Catalysts/SolventsMild reaction conditions, biodegradability, reduced toxicity. ijarsct.co.in

Continuous Flow Chemistry Applications for Scalable Production

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of pyridines and their derivatives, offering enhanced safety, efficiency, and scalability. organic-chemistry.orgnih.gov This technology utilizes microreactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. organic-chemistry.org

The advantages of continuous flow systems in pyridine synthesis include:

Improved Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with highly exothermic or potentially explosive reactions, such as nitration. researchgate.netresearchgate.net

Enhanced Efficiency and Yield: The superior heat and mass transfer in microreactors leads to faster reaction rates and higher product yields. organic-chemistry.orgvcu.edu For instance, the synthesis of pyridine N-oxides in a packed-bed microreactor achieved yields of up to 99% with significantly shorter reaction times compared to batch methods. organic-chemistry.orgresearchgate.net

Scalability: Flow processes can be easily scaled up by extending the operation time or by "scaling out" (using multiple reactors in parallel), making it ideal for industrial production. researchgate.netnih.gov A two-step continuous flow synthesis of 4-nitropyridine (B72724) demonstrated a throughput of 0.716 kg per day with an 83% yield. researchgate.net

Researchers have successfully applied continuous flow technology to various pyridine syntheses, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis. nih.gov The integration of Bayesian optimization with continuous flow systems further accelerates reaction optimization for the synthesis of compounds like pyridinium (B92312) salts. nih.gov

Exploration of Photoredox Catalysis in Pyridine Functionalization

Visible-light photoredox catalysis has become a powerful tool for the functionalization of C-H bonds, offering a mild and selective method for creating new bonds on pyridine rings. nih.govscispace.com This technique utilizes photocatalysts that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. nih.govacs.org

Recent advancements in this field relevant to pyridine functionalization include:

Generation of Pyridinyl Radicals: A novel photochemical method enables the functionalization of pyridines by generating pyridinyl radicals from the single-electron reduction of pyridinium ions. acs.orgresearchgate.net These radicals can then couple with other radical species, allowing for the formation of new C(sp2)-C(sp3) bonds with distinct regioselectivity compared to classical Minisci reactions. acs.orgresearchgate.net

Pyridine N-Oxides as Hydrogen Atom Transfer (HAT) Agents: Readily available pyridine N-oxides can be used as precursors for oxygen-centered radicals under photoredox conditions. nih.gov These radicals act as effective hydrogen atom transfer (HAT) catalysts, enabling the functionalization of a wide range of unactivated C-H bonds to achieve alkylation, amination, and other transformations. nih.govresearchgate.net The reactivity and selectivity of these N-oxide-based HAT catalysts can be fine-tuned through simple structural modifications. researchgate.net

This approach provides a versatile strategy for late-stage functionalization, which is highly valuable in drug discovery and development. acs.org

Photoredox StrategyKey IntermediateApplication
Pyridinium Ion ReductionPyridinyl RadicalC(sp2)–C(sp3) bond formation, allylation of pyridines.
Pyridine N-Oxide OxidationOxygen-Centered RadicalC-H functionalization (alkylation, amination, azidation) of alkanes.

Electrosynthesis for Novel Reaction Pathways

Electrosynthesis offers a green and efficient alternative to conventional redox reactions for the synthesis and functionalization of pyridine compounds. wikipedia.org By using electricity as a "reagent," electrosynthesis can often provide improved selectivity and yield while avoiding the use of harsh or toxic oxidizing and reducing agents. wikipedia.orgyoutube.com

Key applications and future directions in the electrosynthesis of pyridines include:

Electrofluorination: The electrochemical fluorination of pyridine in specialized electrolyte solutions provides a mild method for producing fluoropyridines, such as 4-fluoropyridine. researchgate.net This avoids the need for more aggressive and hazardous fluorinating agents.

Paired Electrosynthesis: In some cases, valuable reactions can occur simultaneously at both the anode and the cathode, a process known as paired electrosynthesis. researchgate.net An example is the synthesis of substituted pyridine dicarbonitriles from acetonitrile (B52724), where both electrodes participate in the formation of the final product. researchgate.net

Novel Reaction Pathways: Electrosynthesis can enable unique chemical transformations by generating highly reactive intermediates on the electrode surface. youtube.com This opens up possibilities for developing novel methods for functionalizing the pyridine ring that are not accessible through traditional thermal methods. The development of new electrode materials, such as boron-doped diamond, can further expand the scope and efficiency of these reactions. youtube.com

High-Throughput Synthesis and Screening for Chemical Library Development

High-Throughput Experimentation (HTE) and High-Throughput Synthesis (HTS) are transformative approaches in medicinal chemistry that accelerate the discovery and optimization of new drug candidates. acs.org These technologies are crucial for rapidly exploring the chemical space around a core scaffold like 5-Bromo-4-fluoro-2-methylpyridine to build libraries of related compounds for biological screening. acs.orgnih.gov

The core principles and applications include:

Parallel Synthesis: HTE platforms enable the simultaneous execution of numerous reactions in microscale formats (e.g., 96-well plates). acs.org This allows chemists to quickly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal parameters for a desired transformation, such as a Suzuki or Negishi cross-coupling reaction. acs.orgmdpi.com

Rapid Library Generation: Once optimized conditions are found, parallel synthesis techniques can be used to generate large libraries of analogs by reacting a common intermediate with a diverse set of building blocks. acs.orgrsc.org This is essential for establishing structure-activity relationships (SAR) in drug discovery programs. rsc.org

Integration with Other Technologies: HTE can be powerfully combined with other emerging methodologies. For instance, coupling high-throughput screening with flow chemistry allows for the rapid optimization and production of key intermediates. acs.org Similarly, HTE has been used to optimize photoredox-catalyzed reactions for medicinal chemistry applications. acs.org

The use of HTE significantly increases the success rate for synthesizing desired compounds and provides a direct blueprint for scaling up successful reactions, thereby accelerating the entire drug discovery pipeline. acs.org

Q & A

Q. What are the key physicochemical properties of 5-Bromo-4-fluoro-2-methylpyridine, and how do they influence its handling in synthetic workflows?

Methodological Answer: The compound’s boiling point (162–164°C at 750 mmHg), density (1.71 g/mL), and refractive index (1.5325) are critical for solvent selection and reaction monitoring . Handling precautions include using protective gloves/eyewear due to skin/eye irritation risks (Hazard Statements: R36/37/38) . Stability under ambient conditions is inferred from related halogenated pyridines, which often require inert atmospheres to prevent decomposition during storage .

Q. What synthetic strategies are effective for preparing this compound, and how is purity assessed post-synthesis?

Methodological Answer: Common routes include:

  • Suzuki coupling : Utilize boronic acid derivatives (e.g., pyridine-3-boronic acid) with halogenated precursors .
  • Halogenation : Direct fluorination/bromination of methylpyridine scaffolds under controlled conditions .
    Post-synthesis, purity is verified via:
  • GC/HPLC : Quantify residual solvents and byproducts (>98% purity threshold) .
  • NMR/IR : Confirm substituent positions (e.g., methyl at C2, fluorine at C4) .

Q. Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point162–164°C (750 mmHg)
Density1.71 g/mL
Refractive Index1.5325
Hazard ClassificationEye/Skin Irritant (R36/37/38)

Advanced Research Questions

Q. How do electronic and steric effects of substituents (Br, F, CH₃) on the pyridine ring influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : Bromine at C5 acts as a strong electron-withdrawing group, directing metal catalysts (e.g., Pd) to C3 for Suzuki couplings . Fluorine at C4 enhances ring electron deficiency, stabilizing intermediates in Negishi reactions .
  • Steric Effects : The methyl group at C2 may hinder coupling at adjacent positions, necessitating bulky ligands (e.g., SPhos) to improve yields .
    Experimental Optimization : Screen ligand-catalyst combinations (e.g., Pd(OAc)₂ with XPhos) under varying temperatures (80–120°C) to mitigate steric hindrance .

Q. How can structural modifications to this compound enhance CYP1B1 inhibition while improving metabolic stability?

Methodological Answer:

  • Substituent Positioning : Analogous studies on estrane-pyridine derivatives show C2-substituted pyridines exhibit higher CYP1B1 inhibition (IC₅₀ = 0.011 µM) than C3/C4 analogues . Apply molecular docking (e.g., AutoDock Vina) to predict binding interactions with CYP1B1’s heme domain.
  • Metabolic Stability : Introduce electron-donating groups (e.g., methoxy) at para positions to reduce oxidative metabolism. In vivo rat studies for related compounds show improved plasma half-lives when lipophilicity (logP) is optimized to 2.5–3.5 .

Q. Table 2: Substituent Effects on CYP1B1 Inhibition (Analogous Data)

Substituent PositionIC₅₀ (µM)Metabolic Stability (t₁/₂)Source
C2-Pyridine0.0116.8 hours
C3-Pyridine0.0953.2 hours
C4-Pyridine0.122.5 hours

Q. How can contradictory data on inhibitory potency among structurally similar pyridines be resolved?

Methodological Answer:

  • Kinetic Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., CYP1B1 inhibition via ethoxyresorufin-O-deethylase (EROD) assay) .
  • Computational Modeling : Use molecular dynamics (MD) simulations to assess binding mode variations caused by minor structural differences (e.g., fluorine vs. chlorine) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for halogenated pyridines) to identify outliers and systemic errors in measurement protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.